molecular formula C13H17N3O3 B2995684 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide CAS No. 1156392-91-4

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide

Cat. No.: B2995684
CAS No.: 1156392-91-4
M. Wt: 263.297
InChI Key: FVLPESGHKOHHBV-UHFFFAOYSA-N
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Description

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide is a chemical compound belonging to the class of benzoxazinones[_{{{CITATION{{{1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-[(3-oxo-3,4-dihydro-2H-1,4 ...](https://go.drugbank.com/drugs/DB07397). Benzoxazinones are organic compounds containing a benzene ring fused to an oxazine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom[{{{CITATION{{{_1{(5S)-5-(2-amino-2-oxoethyl)-4-oxo-N-(3-oxo-3,4-dihydro-2H-1,4 ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide typically involves the following steps:

  • Starting Materials: : The synthesis begins with the appropriate starting materials, such as 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and propylamine.

  • Reaction Conditions: : The reaction is usually carried out in a suitable solvent, such as dichloromethane or dimethylformamide, under controlled temperature and pressure conditions.

  • Catalysts: : Catalysts, such as acid catalysts or bases, may be used to facilitate the reaction.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using reactors and automated systems to ensure consistency and efficiency. The process may also include quality control measures to ensure the purity and potency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the benzoxazinone ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide has several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : The compound may have biological activity and can be studied for potential therapeutic effects.

  • Medicine: : It may be investigated for its potential use in drug development, particularly in the treatment of diseases.

  • Industry: : The compound can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

2-(6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-N-propylacetamide can be compared with other similar compounds, such as:

  • 6-Amino-2H-1,4-benzoxazin-3(4H)-one: : This compound is structurally similar but lacks the propylacetamide group.

  • 2-(3,4-Dihydro-3-oxo-2H-benzo[b][1,4]thiazin-2-yl)-N-propylacetamide: : This compound has a thiazine ring instead of an oxazine ring.

Properties

IUPAC Name

2-(6-amino-3-oxo-1,4-benzoxazin-4-yl)-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-2-5-15-12(17)7-16-10-6-9(14)3-4-11(10)19-8-13(16)18/h3-4,6H,2,5,7-8,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLPESGHKOHHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)COC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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